[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-yl](4-hydroxypiperidin-1-yl)methanone
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone: is a complex organic compound that features a unique structure combining a pyrazole ring, an indole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a hydrazine derivative and an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrazole ring.
Indole Ring Formation: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The pyrazole and indole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Piperidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products
Oxidation Products: Oxidized derivatives of the indole and pyrazole rings.
Reduction Products: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It may exhibit antimicrobial properties against certain bacterial and fungal strains.
Medicine
Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry
Chemical Sensors: It can be used in the development of chemical sensors for detecting specific analytes in environmental and industrial settings.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone involves its interaction with specific molecular targets. For instance:
Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity by blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, thereby modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone
Uniqueness
- Structural Complexity : The combination of pyrazole, indole, and piperidine rings in a single molecule is relatively unique, providing a diverse range of chemical reactivity and biological activity.
- Functional Group Diversity : The presence of multiple functional groups (carbonyl, hydroxyl, etc.) allows for various chemical modifications and derivatizations, enhancing its versatility in research and industrial applications.
Properties
CAS No. |
827316-96-1 |
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Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-5-yl]methanone |
InChI |
InChI=1S/C17H18N4O2/c22-13-4-7-21(8-5-13)17(23)11-1-2-14-12(9-11)10-16(19-14)15-3-6-18-20-15/h1-3,6,9-10,13,19,22H,4-5,7-8H2,(H,18,20) |
InChI Key |
YONWQRCMZAENOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4 |
Origin of Product |
United States |
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